Dimethoxanate

Vue d'ensemble

Description

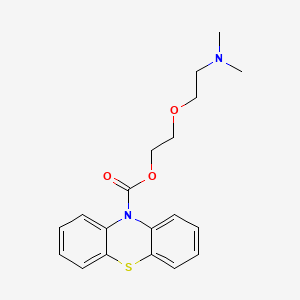

Le diméthoxanate, connu sous son nom IUPAC 2-(2-diméthylaminoéthoxy)éthyl phénothiazine-10-carboxylate, est un composé appartenant à la classe des phénothiazines. Il a été utilisé principalement comme antitussif et porte divers noms commerciaux, notamment Cothera, Cotrane, Atuss, Perlatoss et Tossizid .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du diméthoxanate implique la réaction de la phénothiazine avec le phosgène pour produire du chlorure de phénothiazine-10-carbonyle. Cet intermédiaire est ensuite mis à réagir avec le 2-(2-(diméthylamino)éthoxy)éthanol pour donner le diméthoxanate .

Méthodes de production industrielle

Les méthodes de production industrielle du diméthoxanate impliquent généralement une synthèse à grande échelle utilisant les mêmes réactions chimiques que celles utilisées en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend un contrôle strict des conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs pour garantir une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

Le diméthoxanate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du cycle phénothiazinique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, impliquant généralement des températures contrôlées et des solvants tels que l'éthanol ou le dichlorométhane.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans le cycle phénothiazinique.

Applications de la recherche scientifique

Le diméthoxanate a été étudié pour diverses applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude des dérivés de la phénothiazine et de leur comportement chimique.

Industrie : Ses propriétés d'antitussif ont conduit à son utilisation dans les formulations pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action du diméthoxanate implique sa liaison au récepteur sigma-1 dans le cerveau, avec une CI50 de 41 nM . Cette interaction module l'activité des neurotransmetteurs, en particulier en renforçant les effets inhibiteurs de l'acide gamma-aminobutyrique (GABA) et de la glycine. Cette modulation contribue à réduire l'excitabilité neuronale, contribuant à ses effets de relaxant musculaire et d'agent neuroprotecteur .

Applications De Recherche Scientifique

Pharmacological Applications

Dimethoxanate is primarily recognized for its role as an anticholinergic agent. It is utilized in the treatment of various conditions, including:

- Motion Sickness : this compound has been shown to alleviate symptoms associated with motion sickness by inhibiting the vestibular system's response to motion stimuli.

- Nausea and Vomiting : It is effective in managing nausea and vomiting, particularly in postoperative settings or during chemotherapy.

- Irritable Bowel Syndrome : The compound may help reduce gastrointestinal spasms, providing relief for patients suffering from irritable bowel syndrome.

Clinical Trials

Several clinical trials have assessed the efficacy of this compound:

- A study conducted on patients experiencing postoperative nausea demonstrated that this compound significantly reduced nausea scores compared to placebo controls. The results indicated a reduction in the need for rescue antiemetic medications post-surgery.

- Another trial focused on patients with motion sickness found that those administered this compound experienced fewer episodes of nausea and vomiting compared to those receiving standard treatment.

Comparative Studies

This compound has been compared with other anticholinergic agents:

| Agent | Efficacy | Side Effects |

|---|---|---|

| This compound | High | Mild sedation |

| Scopolamine | Moderate | Dry mouth, drowsiness |

| Meclizine | Low | Drowsiness |

The comparative studies suggest that while this compound is effective, it may produce milder side effects than some alternatives.

Future Directions and Research Opportunities

Ongoing research aims to explore additional applications of this compound:

- Combination Therapies : Investigating the potential synergistic effects when used with other antiemetic agents.

- Long-term Efficacy Studies : Assessing the long-term safety and effectiveness in chronic conditions such as irritable bowel syndrome.

Mécanisme D'action

The mechanism of action of Dimethoxanate involves its binding to the sigma-1 receptor in the brain, with an IC50 of 41 nM . This interaction modulates neurotransmitter activity, particularly enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and glycine. This modulation helps reduce neuronal excitability, contributing to its effects as a muscle relaxant and neuroprotective agent .

Comparaison Avec Des Composés Similaires

Le diméthoxanate est comparé à d'autres dérivés de la phénothiazine tels que la chlorpromazine et la prométhazine. Bien que tous ces composés partagent un noyau phénothiazinique commun, le diméthoxanate est unique par son affinité de liaison spécifique au récepteur sigma-1 et son utilisation principale comme antitussif . D'autres composés similaires comprennent :

Chlorpromazine : Principalement utilisé comme antipsychotique.

Prométhazine : Utilisé comme antihistaminique et antiémétique.

La combinaison unique de propriétés du diméthoxanate le rend distinct parmi les dérivés de la phénothiazine.

Activité Biologique

Dimethoxanate, chemically known as this compound hydrochloride (C19H22N2O3S·HCl), is a synthetic compound belonging to the phenothiazine class, primarily recognized for its use as a cough suppressant. This article delves into its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is characterized by its phenothiazine backbone, which is common among various psychoactive and therapeutic agents.

- Molecular Weight : Approximately 358.46 g/mol.

- Historical Context : Introduced in Europe in the early 20th century, it was withdrawn from the U.S. market in 1975 due to insufficient evidence supporting its efficacy as a cough suppressant.

This compound's primary mechanism involves its action on the sigma-1 receptor , a protein that plays a pivotal role in various neurological processes:

- Binding Affinity : The compound exhibits an inhibitory concentration (IC50) of approximately 41 nM for sigma-1 receptors, indicating a strong binding affinity.

- Central Nervous System Effects : It is believed to exert its cough-suppressing effects by modulating neurophysiological functions within the brainstem, where the cough reflex is coordinated. This interaction may also influence other central nervous system pathways, potentially leading to analgesic and local anesthetic effects .

Biochemical Interactions

This compound interacts with various biomolecules, influencing several cellular processes:

- Cellular Effects : The compound can induce central nervous system depressant effects, affecting cell signaling pathways and gene expression. Its interaction with sigma-1 receptors suggests potential implications in neuroprotection and modulation of pain pathways.

- Metabolic Pathways : this compound is involved in multiple metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body.

Potential Side Effects

While this compound shows promise in cough suppression, it may also lead to side effects such as nausea and vomiting. Understanding these adverse effects is crucial for evaluating its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound | Class | IC50 (nM) | Primary Use |

|---|---|---|---|

| This compound | Phenothiazine | 41 | Cough suppressant |

| Promethazine | Phenothiazine | 20 | Antihistamine |

| Chlorpromazine | Phenothiazine | 50 | Antipsychotic |

This table highlights how this compound compares to other phenothiazines in terms of potency and primary applications.

Propriétés

IUPAC Name |

2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVJCSPCMCAXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197257 | |

| Record name | Dimethoxanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-93-0 | |

| Record name | 2-[2-(Dimethylamino)ethoxy]ethyl 10H-phenothiazine-10-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxanate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxanate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethoxanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E3KG5FWDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.